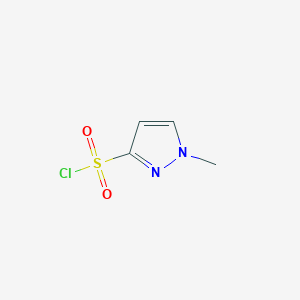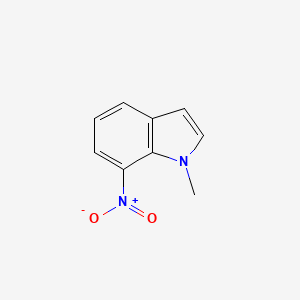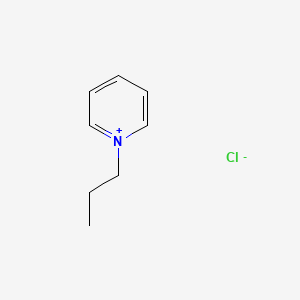
2-Benzyl-3-hydroxypropyl acetate
Vue d'ensemble
Description
2-Benzyl-3-hydroxypropyl acetate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is an intermediate in the synthesis of Retorphan, a powerful and selective inhibitor of neprilysin .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-hydroxypropyl acetate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . It is an ester, which means it contains a carbonyl group adjacent to an ether group .Applications De Recherche Scientifique
Hydrophobic Interaction Chromatography
A study by Schmuck, Nowlan, and Gooding (1986) explored the retentive properties of hydrophobic interaction chromatography packings, including Hydroxypropyl, Methyl, Propyl, Butyl, Pentyl, and Benzyl, with different mobile phases. This research is significant for understanding the separation mechanisms in chromatography and the role of various ligand arms, including benzyl groups, in protein retention (Schmuck, M., Nowlan, M., & Gooding, K., 1986).
Organic Synthesis and Catalysis
Yadav and Surve (2013) investigated the regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate using various solid acid catalysts. This compound has wide applications in the production of various epoxy resins and reactive polymers used for coating metals, leather, paper, and wood. The study highlighted the efficacy of certain catalysts in this process (Yadav, G., & Surve, P. S., 2013).
Chemical Synthesis and Carbohydrate Chemistry
Lee and Perlin (1984) conducted a study on the acid-catalyzed solvolysis of methyl 3,5,6-tri-O-benzyl-2-O-(2-hydroxypropyl)-α-D-glucofuranoside. The study delves into the intricate chemical processes involved in solvolysis and the formation of various diastereomeric pairs, contributing to our understanding of carbohydrate chemistry and synthetic methods (Lee, D.‐S., & Perlin, A., 1984).
Pharmaceutical Applications
Kischel et al. (2007) demonstrated the efficient benzylation of 1,3-dicarbonyl compounds using benzylic alcohols, including the synthesis of pharmaceutically interesting compounds like Phenprocoumon. This study provides insights into novel synthetic routes for pharmaceutical compounds (Kischel, J., Mertins, K., Michalik, D., Zapf, A., & Beller, M., 2007).
Propriétés
IUPAC Name |
(2-benzyl-3-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYFARAUSMBSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-hydroxypropyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)
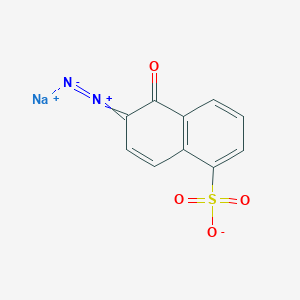
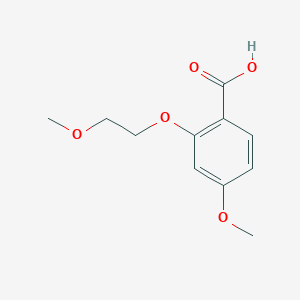
![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)
